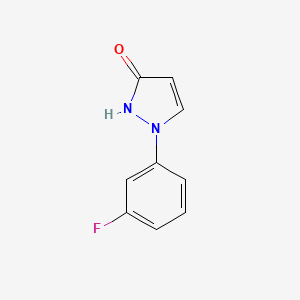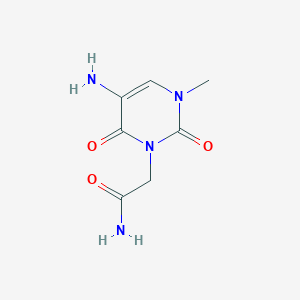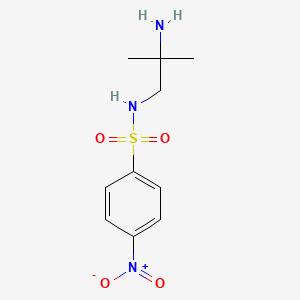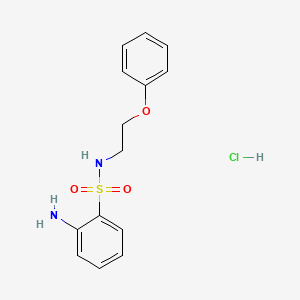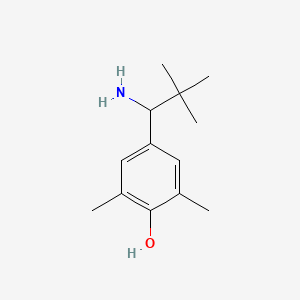
4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylphenol with 1-amino-2,2-dimethylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Nitrated, sulfonated, and halogenated products.
Applications De Recherche Scientifique
4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form ionic bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
- 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol
- 4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol
Uniqueness
4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
4-(1-amino-2,2-dimethylpropyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-8-6-10(7-9(2)11(8)15)12(14)13(3,4)5/h6-7,12,15H,14H2,1-5H3 |
Clé InChI |
MVXABAXTERBZQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)

![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
